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Compound of Interest

Compound Name: Tin

Cat. No.: B038182

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various tin-based solders,
offering a valuable resource for material selection in research, development, and
manufacturing. The data presented is compiled from a range of scholarly articles and industry
standards to ensure accuracy and relevance.

Quantitative Performance Data

The selection of a suitable solder alloy is critical for ensuring the reliability and longevity of
electronic components. The following table summarizes key quantitative performance metrics
for several common tin-based solders, including traditional tin-lead (Sn-Pb) alloys and various
lead-free alternatives such as Tin-Silver-Copper (SAC), Tin-Copper (Sn-Cu), and Tin-Silver
(Sn-Ag) alloys.
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Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies
designed to ensure reproducibility and comparability of results. Below are detailed protocols for
key experiments used to evaluate solder performance.

Thermal Cycling Reliability Test (Based on IPC-9701)

Objective: To assess the fatigue life of solder joints under thermal stress, simulating the
operational temperature fluctuations an electronic device might experience.

Methodology:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b038182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Test Specimen Preparation: Solder the components to be tested onto a printed circuit board
(PCB) using the specified solder alloy and a controlled reflow soldering process.

» Test Chamber Setup: Place the test assemblies in a thermal cycling chamber capable of
achieving and maintaining the specified temperature extremes. A common test profile
involves cycling between 0°C and 100°C.[1][2]

e Cycling Parameters:

o Temperature Range: 0°C to 100°C (or other specified range depending on the application).

[1](2]

o Dwell Time: The amount of time the assembly remains at the temperature extreme,
typically 10 minutes.[1]

o Ramp Rate: The rate of temperature change between the extremes.

o Number of Cycles: The test is run for a predetermined number of cycles, often up to 6,000
cycles, or until a specified failure criterion is met.[3]

o Failure Monitoring: Continuously monitor the electrical resistance of the solder joints. A
failure is typically defined as a 20% increase in electrical resistance.[1]

o Data Analysis: Record the number of cycles to failure for each solder joint. This data is often
analyzed using Weibull distribution to predict the reliability and lifetime of the solder joint.

Solder Joint Shear Test

Objective: To determine the mechanical strength of a solder joint by applying a shear force.
Methodology:

e Specimen Preparation: Prepare solder joints on a suitable substrate. For ball grid array
(BGA) components, individual solder balls are tested.

o Test Apparatus: Utilize a micromechanical shear stress tester equipped with a shear tool.

o Test Procedure:
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o Position the shear tool at a specific height from the substrate (e.g., 50 ym clearance for
BGA solder balls).[4]

o Apply a shear force to the solder joint at a constant speed (e.g., ranging from 10 pum/s to
200 pm/s).[4]

o Record the shear force and displacement until the solder joint fractures.

o Data Analysis: The maximum force recorded before fracture is the shear strength of the
solder joint. The fracture mode (e.g., ductile or brittle) is also analyzed to understand the
failure mechanism.

Wetting Balance Test

Objective: To quantitatively measure the wettability of a solder on a specific substrate. Good
wetting is crucial for forming a strong and reliable solder joint.

Methodology:

o Apparatus: A wetting balance, which consists of a sensitive balance, a solder pot with
temperature control, and a mechanism to immerse the test sample.

o Sample Preparation: Prepare a sample of the material to be soldered (e.g., a component
lead or a strip of metal).

e Test Procedure:
o Lower the sample towards the molten solder bath.

o As the sample makes contact with the solder, the instrument measures the forces acting
on it over time. Initially, there is a resistance due to surface tension (non-wetting).

o As the solder begins to wet the surface, the force becomes positive, indicating a pulling
action by the solder.

» Data Analysis: The resulting force-versus-time curve is analyzed to determine key wetting
parameters, such as the time to start of wetting and the maximum wetting force. A low
contact angle, typically less than 90 degrees, indicates good wetting.[5]
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Visualizations

The following diagrams illustrate key concepts and workflows related to the performance of tin-
based solders.
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Caption: Key property differences between lead-free and leaded solder families.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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